Isoapoptolidin

Mitochondrial Metabolism ATP Synthase Cancer Research

Isoapoptolidin is the structurally defined, 21-membered ring-expanded isomer of apoptolidin. Unlike apoptolidin—which spontaneously isomerizes to isoapoptolidin under physiological conditions, confounding dose-response assays—this stable variant does not undergo further rearrangement. With a 10-fold reduction in F0F1-ATPase inhibitory potency (IC50 17 µM vs. 0.7 µM) and Ki > 100 µM, isoapoptolidin serves as the essential low-potency control for SAR studies, off-target screening, and analytical method validation. Procure to unambiguously resolve whether phenotypes arise from the parent 20-membered ring or its ring-expanded isomerization product.

Molecular Formula C58H96O21
Molecular Weight 1129.4 g/mol
CAS No. 476647-30-0
Cat. No. B015209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoapoptolidin
CAS476647-30-0
Synonyms(3E,5E,7E,9R,10R,11E,13E,17S,18S,20S,21R)-10-[(6-deoxy-4-O-methyl-α-L-glucopyranosyl)oxy]-21-[O-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-O-2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranosyl-(1→7)-2,4,6-trideoxy-1-C-hydroxy-2,4-dimethyl-8-
Molecular FormulaC58H96O21
Molecular Weight1129.4 g/mol
Structural Identifiers
SMILESCC1C=C(C=C(C=C(C(=O)OC(C(CC(C(CCC=C(C=CC1OC2C(C(C(C(O2)C)OC)O)O)C)O)OC)O)C3(C(C(C(C(O3)CC(COC)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)OC)(C)O)C)O)C)O)C)C)C
InChIInChI=1S/C58H96O21/c1-29-17-16-18-40(59)44(69-13)25-41(60)54(78-55(65)33(5)23-31(3)21-30(2)22-32(4)42(20-19-29)76-56-51(64)50(63)52(71-15)37(9)74-56)58(67)35(7)48(61)34(6)43(79-58)24-39(28-68-12)75-47-27-57(11,66)53(38(10)73-47)77-46-26-45(70-14)49(62)36(8)72-46/h17,19-23,32,34-54,56,59-64,66-67H,16,18,24-28H2,1-15H3
InChIKeyBGIXVQPJBLGABA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoapoptolidin (CAS 476647-30-0): Ring-Expanded Apoptolidin Isomer for F0F1-ATPase Inhibition Research


Isoapoptolidin (CAS 476647-30-0) is a 21-membered ring-expanded macrolide isomer of apoptolidin, originally isolated from Nocardiopsis sp. [1]. It acts as a selective inhibitor of mitochondrial F0F1-ATP synthase (Complex V) with a Ki > 100 µM [2]. Unlike apoptolidin, which undergoes spontaneous isomerization under biologically relevant conditions, isoapoptolidin exists as a stable structural variant that provides a critical tool for delineating the contribution of apoptolidin's ring topology to its oncolytic activity and ATPase inhibition [1].

Why Isoapoptolidin (CAS 476647-30-0) Cannot Be Substituted with Apoptolidin or Other Macrolides in ATPase Studies


Direct substitution of isoapoptolidin with apoptolidin or other mitochondrial F0F1-ATPase inhibitors (e.g., oligomycin, ossamycin) is scientifically invalid due to fundamental differences in ring topology and resulting biochemical properties. Apoptolidin exists as a 20-membered macrolide that isomerizes to the 21-membered isoapoptolidin under physiological conditions, reaching equilibrium within the timeframe of most cell-based assays [1]. This intrinsic instability confounds dose-response interpretations. Isoapoptolidin, by contrast, represents a structurally defined, ring-expanded isomer that does not undergo further rearrangement, offering a >10-fold reduction in ATPase inhibitory potency (IC50 17 µM vs. 0.7 µM for apoptolidin) [1]. Furthermore, its Ki > 100 µM for mitochondrial F0F1-ATPase [2] distinguishes it from other class members like oligomycin (Ki ≈ 10 nM). These quantitative differences in target engagement and structural stability preclude simple interchangeability; procurement decisions must be guided by the specific experimental question—whether one requires a high-potency inhibitor (apoptolidin) or a low-potency control isomer (isoapoptolidin) to interrogate ring topology-activity relationships.

Quantitative Differentiation of Isoapoptolidin (CAS 476647-30-0) from Apoptolidin and Analogs


F0F1-ATPase Inhibitory Activity: Isoapoptolidin vs. Apoptolidin (IC50 Comparison)

In a rapid F0F1-ATPase assay, isoapoptolidin exhibits an IC50 of 17 µM, which is approximately 24-fold higher than the IC50 of 0.7 µM for apoptolidin [1]. This over 10-fold reduction in potency directly correlates with the ring expansion from a 20- to 21-membered macrolide structure, demonstrating that the closed apoptolidin ring conformation is critical for high-affinity target engagement [1].

Mitochondrial Metabolism ATP Synthase Cancer Research

F0F1-ATPase Inhibitory Activity: Isoapoptolidin vs. Apoptolidin (Ki Comparison)

Isoapoptolidin displays a Ki value > 100 µM for mitochondrial F0F1-ATPase, indicating significantly weaker binding compared to apoptolidin, which has a reported Ki of 4–5 µM [1][2]. This >20-fold difference in binding affinity further underscores the functional consequence of the ring-expanded structure and provides a clear biochemical fingerprint distinguishing isoapoptolidin from its parent compound.

Enzyme Kinetics Mitochondrial Complex V Drug Discovery

Isomerization Kinetics and Stability: Isoapoptolidin vs. Apoptolidin

Apoptolidin undergoes spontaneous isomerization to isoapoptolidin under biologically relevant conditions, approaching an equilibrium mixture of approximately 1.4:1 (isoapoptolidin:apoptolidin) within the timeframe of most cell-based assays [1][2]. Isoapoptolidin, once formed, is stable and does not undergo further ring rearrangement. This kinetic profile means that when apoptolidin is used in cell-based assays, the actual test compound is a dynamic mixture rather than a single molecular entity, potentially confounding dose-response and target engagement studies. Isoapoptolidin's stability ensures that the compound's biological activity can be unambiguously attributed to the 21-membered ring structure [1].

Chemical Stability Assay Development Natural Product Chemistry

Structural Differentiation: Ring Expansion from 20-Membered to 21-Membered Macrolide

Isoapoptolidin is formed via an acyl migration that expands the 20-membered macrolide ring of apoptolidin to a 21-membered ring [1]. This structural rearrangement repositions key functional groups involved in target recognition and binding. In contrast to other F0F1-ATPase inhibitors such as oligomycin (a 26-membered macrolide) and ossamycin (a 24-membered macrolide), isoapoptolidin's 21-membered ring represents a distinct topological class that uniquely interrogates the steric and conformational requirements for ATPase inhibition within the apoptolidin scaffold [1][2]. This structural uniqueness is not captured by other commercially available macrolide ATPase inhibitors.

Macrolide Chemistry Structure-Activity Relationship Natural Product Derivatives

Optimal Research Applications for Isoapoptolidin (CAS 476647-30-0) Based on Quantitative Differentiation


Mechanistic Studies of Apoptolidin's Ring Topology–Activity Relationship

Use isoapoptolidin as a structurally defined, low-potency control to dissect the contribution of the 20-membered ring conformation to apoptolidin's oncolytic activity. Since apoptolidin spontaneously isomerizes to isoapoptolidin in cell-based assays [1], parallel treatment with purified isoapoptolidin allows researchers to unambiguously attribute observed phenotypes to the 21-membered ring isomer. This approach is essential for structure–activity relationship (SAR) studies and for validating whether reported apoptolidin activities stem from the parent compound or its isomerization product [1].

Negative Control for Mitochondrial F0F1-ATPase Inhibition Assays

In biochemical or cell-based assays where inhibition of mitochondrial F0F1-ATPase is being quantified, isoapoptolidin serves as an ideal low-potency comparator due to its Ki > 100 µM [2] and IC50 of 17 µM [1]. This contrasts sharply with the sub-micromolar potency of apoptolidin (IC50 = 0.7 µM) and other class members like oligomycin. Employing isoapoptolidin helps establish a dynamic range for inhibition and controls for off-target effects that may be independent of ATPase engagement.

Stable Standard for Analytical Method Development

Given that apoptolidin isomerizes under mild conditions, isoapoptolidin provides a chemically stable reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) aimed at detecting and quantifying both apoptolidin and isoapoptolidin in biological samples or reaction mixtures. Its structural integrity eliminates the variable of isomerization during method development, ensuring robust and reproducible quantification [1].

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